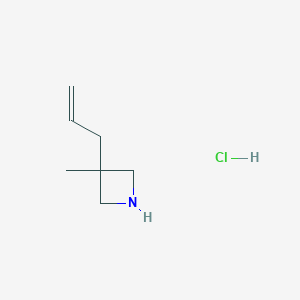

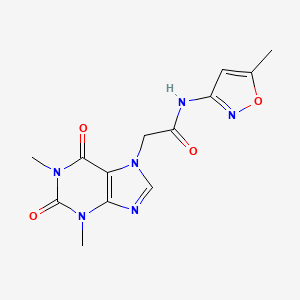

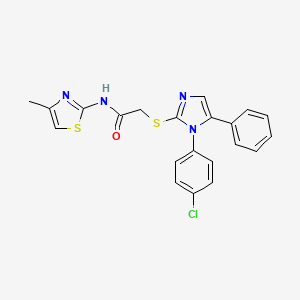

![molecular formula C8H7BO3 B2878488 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1195621-94-3](/img/structure/B2878488.png)

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid” is a chemical compound with the molecular formula C8H7BO4 . It appears as a white to light yellow to light orange powder or crystal .

Synthesis Analysis

The compound can be synthesized via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids .Molecular Structure Analysis

The molecular weight of the compound is 177.95 .Physical And Chemical Properties Analysis

The compound has a melting point range of 215.0 to 219.0 °C .科学的研究の応用

Organic Synthesis and Catalysis

Research has demonstrated the utility of related benzo[c][1,2]oxaborole derivatives in organic synthesis. For example, the synthesis of phenazine fused benzo coumarins shows the potential of related compounds in synthesizing novel dyes with specific fluorescence properties, indicative of applications in developing fluorescent materials and sensors (Choudhary & Sekar, 2015). Similarly, structural analogs have been used in the synthesis of complex molecules, highlighting the role of such compounds in facilitating novel chemical reactions and the creation of new materials with unique properties (Dąbrowski et al., 2007).

Materials Science

Compounds structurally related to 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde have shown promise in materials science, particularly in the development of electroactive and photophysical materials. For instance, studies on dihydroxybenzaldehydes have explored their electrodeposition onto electrodes, demonstrating their potential in creating redox-active films. These films exhibit catalytic activity towards specific oxidations, which could be leveraged in designing biosensors or electrocatalytic devices (Pariente et al., 1996).

Chemical Sensors

Research involving benzoid-quinoid tautomers of azomethines and their structural analogs, which share functional groups with 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde, suggests applications in developing chemosensor systems. These systems can undergo significant changes in absorption and fluorescence spectra upon complexing with specific ions, indicating potential uses in ion detection and environmental monitoring (Dubonosov et al., 2009).

Safety and Hazards

特性

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-4,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGANGBKLJIMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

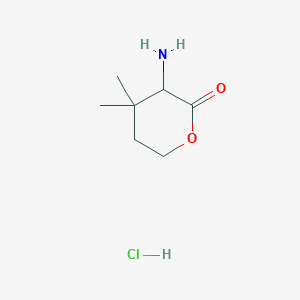

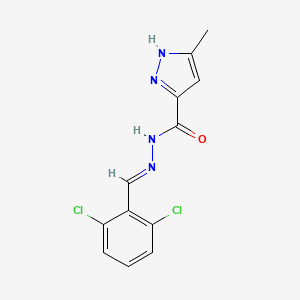

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

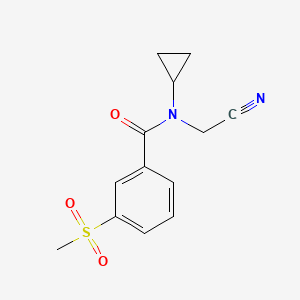

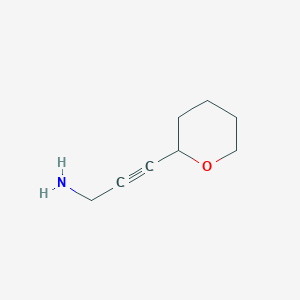

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

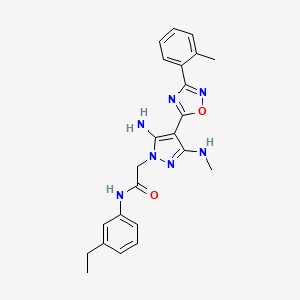

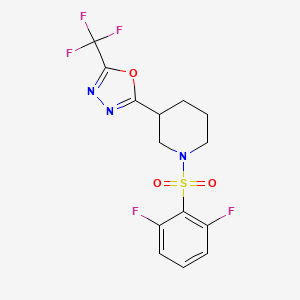

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)